molecular formula C14H14FNOTe B13409726 Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- CAS No. 84438-44-8

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-

Katalognummer: B13409726
CAS-Nummer: 84438-44-8
Molekulargewicht: 358.9 g/mol
InChI-Schlüssel: BQFRUUJVOLZWQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzenamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- typically involves the reaction of 4-fluorophenyl tellurium trichloride with N,N-dimethylbenzenamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds or complete removal of the tellurium atom.

    Substitution: Compounds where the tellurium atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- involves its interaction with molecular targets through the tellurium atom. The compound can form covalent bonds with biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenamine, 4-((4-chlorophenyl)tellurinyl)-N,N-dimethyl-
  • Benzenamine, 4-((4-bromophenyl)tellurinyl)-N,N-dimethyl-
  • Benzenamine, 4-((4-iodophenyl)tellurinyl)-N,N-dimethyl-

Uniqueness

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

84438-44-8

Molekularformel

C14H14FNOTe

Molekulargewicht

358.9 g/mol

IUPAC-Name

4-(4-fluorophenyl)tellurinyl-N,N-dimethylaniline

InChI

InChI=1S/C14H14FNOTe/c1-16(2)12-5-9-14(10-6-12)18(17)13-7-3-11(15)4-8-13/h3-10H,1-2H3

InChI-Schlüssel

BQFRUUJVOLZWQY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.